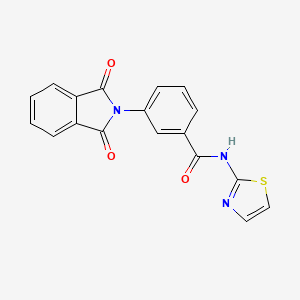![molecular formula C12H16ClNO B5655508 1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)
1-[2-(3-chlorophenoxy)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis The synthesis of "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" is closely related to the methodologies and principles found in the preparation of heterocyclic and aromatic compounds. For instance, microwave-induced reactions have been highlighted as an environmentally benign route for synthesizing pyrrole derivatives, offering reduced reaction times and high yields (Banik, Kamboj, & Bajpai, 2023). Additionally, the pyrrolidine ring, a core structure in many biologically active compounds, has been extensively studied for its synthetic versatility and contribution to molecular stereochemistry (Li Petri et al., 2021).
Molecular Structure Analysis The structural analysis of compounds similar to "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" involves understanding their molecular frameworks and stereochemistry. The pyrrolidine ring, for example, is known for its non-planarity and sp3-hybridization, which significantly influences the three-dimensional structure and biological activity of the molecules it comprises (Li Petri et al., 2021).
Chemical Reactions and Properties Pyrrolidine and its derivatives engage in a wide array of chemical reactions, showcasing diverse reactivity due to the presence of the nitrogen atom which makes them valuable in medicinal chemistry. The synthesis and functionalization of pyrrolidine rings, for instance, are pivotal in generating compounds with a broad spectrum of biological activities (Li Petri et al., 2021).
Physical Properties Analysis The physical properties of "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" would likely reflect the characteristics common to pyrrolidine derivatives, such as boiling and melting points, solubility in various solvents, and optical activity. These parameters are influenced by the molecule's structure, particularly the pyrrolidine ring's contribution to steric factors and molecular polarity.
Chemical Properties Analysis Chemically, "1-[2-(3-chlorophenoxy)ethyl]pyrrolidine" and related compounds exhibit a range of reactivities towards nucleophiles, electrophiles, and radicals. The presence of the pyrrolidine ring imparts nucleophilicity, owing to the lone pair of electrons on the nitrogen atom, making these compounds participants in various organic reactions. Their chemical properties are crucial in designing synthesis pathways for new drugs and understanding their interaction with biological targets (Li Petri et al., 2021).
properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONHRFONGDSNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

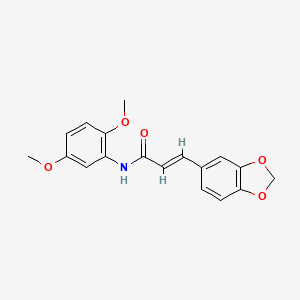
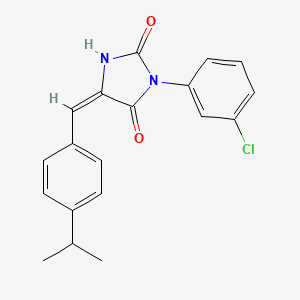
![1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)
![1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5655445.png)
![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)
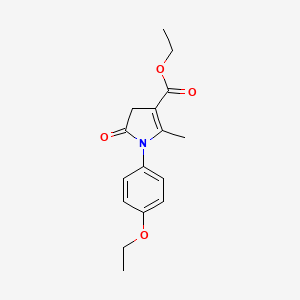
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)
![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)
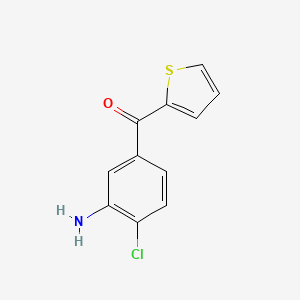
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5655496.png)
![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5655512.png)
![8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)
